molecular formula C23H21N3O B2652761 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide CAS No. 1798546-33-4

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2652761
CAS No.: 1798546-33-4
M. Wt: 355.441
InChI Key: SZXCGKYXIDUMRC-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide is a chemical compound for research use. It features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known to be associated with diverse biological activities. Compounds based on the 2-phenyl-imidazo[1,2-a]pyridine structure have been investigated as potent and selective ligands for the Peripheral Benzodiazepine Receptor (PBR, also known as TSPO) . Selective PBR activation is a key mechanism for stimulating the synthesis of neuroactive steroids in the brain and peripheral tissues, which can produce marked anxiolytic effects in preclinical models . This makes such compounds valuable tools for researching neurological pathways and disorders. Furthermore, structural analogues have demonstrated significant potential in oncology research. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML), showing activity against both primary and drug-resistant mutant forms of the kinase . Other derivatives have been designed to inhibit cancer cell proliferation by targeting tubulin and disrupting microtubule dynamics, thereby arresting the cell cycle during mitosis . Additional research has explored the use of similar compounds in inhibiting the Hedgehog (Hh) signaling cascade, a pathway implicated in various cancers . Researchers can utilize this compound as a building block or reference compound in these and other investigative areas. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-2-18(17-10-4-3-5-11-17)23(27)25-20-13-7-6-12-19(20)21-16-26-15-9-8-14-22(26)24-21/h3-16,18H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXCGKYXIDUMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by the attachment of the phenylbutanamide group. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are generally mild and do not require the use of metals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed on the phenylbutanamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazo[1,2-a]pyridine ring can lead to the formation of N-oxides, while reduction of the phenylbutanamide group can yield corresponding amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study exploring various derivatives showed that modifications at the imidazo[1,2-a]pyridine core can enhance cytotoxic effects against cancer cell lines. Notably, compounds that incorporate phenyl groups have demonstrated improved selectivity and potency against specific cancer types, making N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide a candidate for further investigation in cancer therapeutics .

Neurological Disorders

The compound's ability to interact with benzodiazepine receptors suggests potential applications in treating neurological disorders such as anxiety and depression. Studies have shown that structural modifications can lead to enhanced binding affinities for these receptors, resulting in improved therapeutic profiles .

Anti-inflammatory Properties

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their anti-inflammatory activities. Research indicates that certain compounds can inhibit pro-inflammatory cytokines and enzymes, which may be beneficial in treating chronic inflammatory conditions .

Receptor Modulation

This compound acts as a selective modulator of peripheral benzodiazepine receptors (PBRs). Electrophysiological studies have shown that this compound enhances GABA receptor activity, which is crucial for neurotransmission and can lead to therapeutic effects in conditions characterized by excitatory neurotransmitter overactivity .

Wnt/β-catenin Pathway Modulation

Recent patents have highlighted the potential of imidazo[1,2-a]pyridine derivatives in modulating the Wnt/β-catenin signaling pathway. This pathway is vital for various cellular processes including proliferation and differentiation and is often dysregulated in cancers . The ability to influence this pathway positions this compound as a valuable tool in drug discovery.

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science:

Organic Electronics

Due to its conjugated structure, this compound can be explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The electronic properties of imidazo[1,2-a]pyridine derivatives can be tuned through molecular design to optimize charge transport and light absorption characteristics .

Nanomaterials

The incorporation of this compound into nanomaterials may enhance their functional properties. For instance, its application in drug delivery systems could improve the solubility and bioavailability of poorly soluble drugs while providing targeted delivery mechanisms through receptor interactions .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, such as the inhibition of cholinesterase enzymes, which is relevant in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Imidazo[1,2-a]pyrimidine Derivatives
  • Example : (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
    • Key Differences :
  • Replaces pyridine with pyrimidine, enhancing electron-deficient character.
  • Incorporates a thiophene-Schiff base, improving solubility via sulfur-mediated polar interactions.
    • Implications : Pyrimidine cores may alter π-π stacking interactions compared to pyridine, affecting target affinity.
Halogen-Substituted Derivatives
  • Example : N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide
    • Key Differences :
  • Bromine at position 8 increases molecular weight (376.2 g/mol vs. ~350 g/mol for the target compound).
  • Fluorine substituent enhances lipophilicity (logP ~3.5 vs. ~3.0 for the target).
    • Implications : Halogens improve metabolic stability but may reduce solubility.

Side Chain Variations

Carboxamide vs. Butanamide
  • Example : N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3)
    • Key Differences :
  • Carboxamide group enables stronger hydrogen bonding with targets.
  • Shorter chain length reduces conformational flexibility compared to butanamide.
    • Implications : Carboxamides may exhibit higher metabolic stability but lower tissue penetration due to polarity.
Acetamide Derivatives
  • Example : N-Substituted imidazo[1,2-a]pyridine-2-acetamides
    • Key Differences :
  • Acetamide linkage (shorter chain) restricts spatial orientation.
  • Substituents like methyl or cyclopropyl modulate receptor selectivity (e.g., GABA_A for Zolpidem).
    • Implications : Butanamide’s extended chain in the target compound may enhance binding to deeper hydrophobic pockets.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis
Compound Core Structure Substituents logP* Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Imidazo[1,2-a]pyridine 2-phenylbutanamide, phenyl ~3.0 ~350 Potential CNS activity; moderate lipophilicity
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene-Schiff base ~2.8 ~365 Enhanced solubility; possible kinase inhibition
N-Phenyl-6-(pyrid-2-yl)imidazo...carboxamide Imidazo[1,2-a]pyridine Pyridyl, carboxamide ~2.5 ~340 High metabolic stability; moderate target affinity
N-(3-(8-Bromoimidazo...)benzamide Imidazo[1,2-a]pyridine Bromo, fluoro, benzamide ~3.5 ~376 Increased lipophilicity; prolonged half-life
N-Substituted imidazo...acetamides Imidazo[1,2-a]pyridine Acetamide, variable N-groups ~2.0–3.0 ~300–350 GABA receptor modulation (e.g., Zolpidem)

*logP values estimated using fragment-based methods.

Research Findings and Implications

  • Absence of halogens (e.g., bromine/fluorine) may reduce toxicity risks but limit metabolic stability .
  • Limitations vs. Analogs :

    • Lacks electron-withdrawing groups (e.g., trifluoromethyl in patent compounds ), which could diminish enzyme inhibition potency.
    • Compared to carboxamides , the butanamide group may reduce hydrogen-bonding capacity with polar targets.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a butanamide structure. This combination is known to enhance the compound's ability to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit a wide range of biological activities, including:

  • Anticancer : Inhibition of tumor growth and induction of apoptosis in cancer cells.
  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Reduction of inflammatory markers in vitro and in vivo.

Anticancer Activity

Several studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

  • Study 1 : A study published in PubMed indicated that similar imidazopyridine derivatives inhibited cell proliferation in breast cancer models by targeting specific signaling pathways (e.g., PI3K/Akt pathway) .

Antimicrobial Activity

The compound has shown promising results against various pathogens:

  • Study 2 : In vitro tests revealed that derivatives of imidazo[1,2-a]pyridine inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was highlighted in research focusing on cytokine inhibition:

  • Study 3 : A study found that this compound reduced lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in macrophages, indicating its role in modulating inflammatory responses .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, derivatives of imidazo[1,2-a]pyridine were administered. Results showed significant tumor reduction in a subset of patients, particularly those with breast and lung cancers.

Case Study 2: Infection Control

A case study involving patients with chronic bacterial infections demonstrated that treatment with imidazo[1,2-a]pyridine derivatives led to improved clinical outcomes and reduced infection rates.

Data Tables

Compound NameStructure FeaturesBiological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamideImidazopyridine coreAnticancer activity
N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamideMethoxy-substituted phenylAntimicrobial properties
N-(4-{Imidazo[1,2-A]pyridin-3-YL}phenyl)-5-nitrobenzamideNitro groupAnti-inflammatory effects

Q & A

Q. What are the preferred synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves Rh(III)-catalyzed C–H functionalization. For example, Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles with dioxazolones yields N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives in excellent yields (85–92%) under mild conditions (DCE solvent, 80°C, 12 h) . Adapting this method, the butanamide derivative could be synthesized by substituting the acetamide group with a phenylbutanamide moiety. Optimization should focus on solvent choice (e.g., DCE vs. DMF), catalyst loading (e.g., [Cp*RhCl₂]₂), and temperature to balance yield and purity.

Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the imidazo[1,2-a]pyridine and phenyl rings.
  • HPLC-MS : To assess purity (>95%) and molecular weight verification.
  • X-ray crystallography : For resolving crystal structures of intermediates, as demonstrated for brominated imidazo[1,2-a]pyridine derivatives .
  • FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial screening should prioritize:

  • COX-2 inhibition assays : Imidazo[1,2-a]pyridine derivatives with substituents at C-3 show potent COX-2 inhibition (e.g., IC₅₀ = 0.07 μM for morpholine-substituted analogs). Use ELISA-based assays with recombinant COX-1/COX-2 enzymes to evaluate selectivity .
  • Antiparasitic activity : Test against Trypanosoma brucei and T. cruzi using resazurin-based viability assays. Related chalcone-imidazo[1,2-a]pyridine conjugates exhibit IC₅₀ values <10 μM .

Advanced Research Questions

Q. How do structural modifications influence the compound’s pharmacological profile?

  • Substituent effects : Adding electron-withdrawing groups (e.g., -Br, -F) to the phenyl ring enhances metabolic stability but may reduce solubility. For example, 8-bromoimidazo[1,2-a]pyridine derivatives show improved bioavailability in pharmacokinetic studies .
  • Amide chain length : Butanamide (C₄) vs. acetamide (C₂) chains affect target binding. Molecular docking studies suggest longer chains may enhance hydrophobic interactions with COX-2’s active site .

Q. What mechanistic insights can be gained from fluorescent probes derived from this compound?

The imidazo[1,2-a]pyridine core is a fluorophore used in probe design. For instance, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) selectively detects cysteine (Cys) via nucleophilic addition, enabling live-cell imaging in HepG2 cells and zebrafish . Adapting this scaffold, researchers could develop probes to track the compound’s intracellular distribution or target engagement.

Q. How can in vivo efficacy and toxicity be evaluated for this compound?

  • Rodent models : Use carrageenan-induced paw edema (for COX-2 inhibition) or Trypanosoma-infected mice (antiparasitic activity). Monitor plasma concentrations via LC-MS/MS to correlate exposure with effect .
  • Toxicology : Assess hepatotoxicity (ALT/AST levels) and myelosuppression in repeat-dose studies. Imidazo[1,2-a]pyridine derivatives with logP >3.5 may require formulation tweaks (e.g., PEGylation) to mitigate off-target effects .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., cell line, assay duration). For example, COX-2 inhibition varies with the substituent’s size at C-3; morpholine groups outperform phenylamino analogs .
  • Proteomics : Use affinity chromatography or thermal shift assays to identify off-target interactions that explain divergent results.

Methodological Considerations

Q. What computational tools aid in rational design and SAR studies?

  • Molecular docking (AutoDock Vina) : Predict binding modes to COX-2 (PDB: 5KIR) or parasitic enzymes.
  • QSAR models : Use Hammett constants (σ) and π-hydrophobicity parameters to correlate substituent effects with activity .
  • ADMET prediction (SwissADME) : Estimate solubility (LogS), bioavailability (TPSA), and CYP450 interactions.

Q. How can synthetic scalability be improved without compromising yield?

  • Flow chemistry : Optimize Rh-catalyzed steps in continuous flow reactors to reduce catalyst loading and reaction time .
  • Green solvents : Replace DCE with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

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